Fluphenazine dodecanoate

Description

Properties

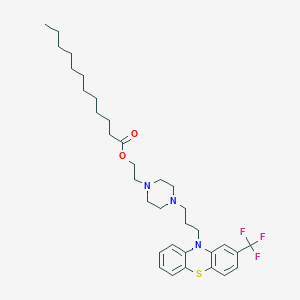

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48F3N3O2S/c1-2-3-4-5-6-7-8-9-10-16-33(41)42-26-25-39-23-21-38(22-24-39)19-13-20-40-29-14-11-12-15-31(29)43-32-18-17-28(27-30(32)40)34(35,36)37/h11-12,14-15,17-18,27H,2-10,13,16,19-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHNONUKHXVJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210560 | |

| Record name | Fluphenazine dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61555-18-8 | |

| Record name | Fluphenazine dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061555188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPHENAZINE DODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337ZB32UPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Traditional Esterification Pathways for Fluphenazine (B1673473) Dodecanoate (B1226587) Synthesis

Historically, the synthesis of fluphenazine dodecanoate has relied on conventional esterification techniques. A common method involves the reaction of fluphenazine with an activated form of dodecanoic acid, such as decanoyl chloride. ijps.inijps.in This process typically requires the use of toxic and corrosive reagents like thionyl chloride to convert decanoic acid into the more reactive decanoyl chloride. ijps.inijps.in While effective in producing the desired ester, these traditional methods are often associated with several drawbacks. They can be lengthy, necessitate tedious work-up procedures to remove byproducts and unreacted reagents, and may require additional purification steps to achieve the required pharmaceutical-grade purity. ijps.in Furthermore, these processes often involve multiple reactors and are not considered atom-economical, generating significant chemical waste. ijps.in

The general chemical transformation can be represented as: Fluphenazine + Decanoyl Chloride → this compound + Hydrochloric Acid

This reaction highlights the formation of a stoichiometric amount of hydrochloric acid as a byproduct, which must be neutralized and removed, adding to the complexity and waste of the process.

Green Chemistry Approaches in this compound Production

A promising green alternative to traditional synthesis is the use of biocatalysts, particularly enzymes. ijps.in Candida antarctica lipase (B570770) B (CALB) has emerged as a highly effective and selective biocatalyst for the esterification of fluphenazine with decanoic acid. ijps.inijps.in This enzymatic process offers several advantages over conventional chemical methods.

The reaction proceeds under mild conditions, typically at room temperature (25-30°C) in a solvent such as diethyl ether. ijps.in The direct use of decanoic acid eliminates the need for its conversion to the highly reactive and hazardous decanoyl chloride, thereby avoiding the use of toxic reagents like thionyl chloride. ijps.inijps.in

A study demonstrated the successful synthesis of this compound from fluphenazine and decanoic acid using CALB, achieving a high yield (89%) and purity (99.93%) after a simple filtration and solvent removal process. ijps.in The enzyme can be easily recovered by filtration and reused for multiple cycles, further enhancing the economic and environmental viability of the process. ijps.in

Table 1: Comparison of Traditional vs. Enzymatic Synthesis of this compound

| Parameter | Traditional Synthesis | Enzymatic Synthesis (CALB) |

|---|---|---|

| Reactants | Fluphenazine, Decanoyl Chloride | Fluphenazine, Decanoic Acid |

| Catalyst | --- | Candida antarctica Lipase B |

| Reagents | Thionyl Chloride (for acid chloride formation) | None |

| Byproducts | Hydrochloric Acid | Water |

| Reaction Conditions | Often requires elevated temperatures | Mild (e.g., 25-30°C) |

| Purification | Tedious work-up, potential for multiple steps | Simple filtration, minimal purification needed |

| Atom Economy | Lower | Higher |

| Environmental Impact | Use of toxic and corrosive chemicals, waste generation | "Green" process, reusable catalyst, less waste |

This table is based on findings from research on the enzymatic synthesis of this compound. ijps.inijps.in

The concept of atom economy, a core principle of green chemistry, assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Traditional syntheses of this compound that utilize decanoyl chloride have a lower atom economy due to the formation of byproducts that are not part of the final molecule. ijps.in

In contrast, the enzymatic synthesis is inherently more atom-economical. ijps.inijps.in The direct esterification of fluphenazine with decanoic acid ideally produces only water as a byproduct, meaning a much higher percentage of the atoms from the starting materials end up in the this compound molecule. This reduction in waste, coupled with the avoidance of hazardous reagents and the ability to recycle the biocatalyst, positions enzymatic synthesis as a significantly more sustainable and environmentally responsible method for producing this compound. ijps.in

Enzymatic Synthesis Using Biocatalysts (e.g., Candida antarctica Lipase B)

Degradation Pathways and Stability in Oily Formulations

This compound is typically formulated as a depot injection in a vegetable oil vehicle, such as sesame oil, to ensure its slow and sustained release. mdpi.comnih.gov While this formulation enhances the drug's long-term stability, the compound is still susceptible to degradation over time, primarily through oxidative pathways. ljmu.ac.ukljmu.ac.uk

The phenothiazine (B1677639) nucleus of fluphenazine is susceptible to oxidation. ljmu.ac.uk Stress studies have shown that fluphenazine derivatives can degrade under oxidative conditions, such as in the presence of hydrogen peroxide. nih.govnih.gov

A key mechanism for the degradation of this compound in oily formulations is believed to be its reaction with hydroperoxides. ljmu.ac.ukljmu.ac.uk These hydroperoxides are not typically present in the initial formulation but are formed over time as a result of the autoxidation of the unsaturated fatty acids present in the vegetable oil vehicle. ljmu.ac.ukljmu.ac.uk

The process can be summarized as follows:

Autoxidation of Oil: Unsaturated triglycerides in the oil vehicle react with atmospheric oxygen to form hydroperoxides.

Reaction with this compound: These hydroperoxides then react with the this compound molecule, leading to the formation of oxidation products, such as the corresponding N-oxide and S-oxide (sulfoxide) of the phenothiazine ring. ljmu.ac.uk

Research has indicated that the direct reaction of dissolved oxygen with this compound is less likely. ljmu.ac.uk The rate of oxidation can be influenced by several factors. For instance, the presence of acids has been shown to catalyze the oxidation of the tertiary amine centers in the fluphenazine molecule. ljmu.ac.ukljmu.ac.uk Additionally, preservatives like benzyl (B1604629) alcohol, commonly added to oily formulations, can enhance the degradation of the drug. ljmu.ac.ukljmu.ac.uk This is thought to occur because benzyl alcohol can also undergo autoxidation, leading to the formation of hydrogen peroxide, which in turn can oxidize the this compound. ljmu.ac.uk

Oxidative Degradation Mechanisms

Catalytic Effects of Acid on Amine Oxidation

Research has demonstrated that the presence of acid can catalyze the oxidation of the tertiary amine groups in this compound. ljmu.ac.ukljmu.ac.uk This finding is noteworthy as it contradicts some earlier reports in the literature. ljmu.ac.ukljmu.ac.uk The catalytic effect has been shown to be directly related to the pKa value of the acid, indicating that the strength of the acid plays a crucial role in the rate of oxidation. ljmu.ac.ukljmu.ac.uk This acid-catalyzed oxidation highlights the importance of controlling the pH and avoiding acidic excipients in this compound formulations to maintain its chemical integrity.

Influence of Preservatives (e.g., Benzyl Alcohol) on Oxidation

Benzyl alcohol is a common preservative used in oily formulations of this compound. ljmu.ac.ukljmu.ac.uk Studies have revealed that the presence of benzyl alcohol can enhance the oxidation of the drug. ljmu.ac.ukljmu.ac.uk Evidence from naturally aging formulations supports this observation. ljmu.ac.ukljmu.ac.uk A plausible mechanism for this enhanced degradation involves the autoxidation of benzyl alcohol. ljmu.ac.ukljmu.ac.uk This process is believed to lead to the formation of hydrogen peroxide, which in turn acts as an oxidizing agent, accelerating the degradation of this compound. ljmu.ac.uk

Hydrolysis of the Ester Linkage

The therapeutic activity of this compound is dependent on the in vivo hydrolysis of its ester linkage, which releases the active moiety, fluphenazine. nih.govresearchgate.netnih.gov This bioconversion is an enzymatic process that occurs gradually after intramuscular injection, allowing for a sustained release of the active drug. nih.govnih.gov

The hydrolysis is primarily carried out by enzymes present in human plasma and the liver. researchgate.net Key enzymes responsible for this transformation include butyrylcholinesterase (BChE) and human serum albumin (HSA) in the plasma, as well as carboxylesterase (CES) isozymes, hCE1 and hCE2, which are expressed in the liver and other organs. researchgate.net

The rate of hydrolysis is a critical factor in the pharmacokinetic profile of the drug. Research comparing different ester prodrugs of fluphenazine has shown significant differences in their hydrolysis rates. For instance, the rate of hydrolysis of fluphenazine enanthate in human plasma and liver microsomes is 15-fold and 6-fold faster, respectively, than that of this compound. researchgate.net This difference in hydrolysis rate is thought to be a primary reason for the longer elimination half-life of fluphenazine following the administration of the decanoate (B1226879) ester compared to the enanthate ester. researchgate.net

Kinetic studies have been conducted to quantify the rate of hydrolysis of this compound and its oxidation products, the mono N-oxides. The following table presents the rate constants for the hydrolysis of these compounds.

Table 1: Rate-Constants for the Hydrolysis of this compound and its Mono N-oxides

| Compound | Rate-Constant (min⁻¹) | Correlation Coefficient |

|---|---|---|

| This compound | 0.416 x 10⁻² | 0.9997 |

| Mono N-oxide A | 0.556 x 10⁻² | 0.9995 |

| Mono N-oxide B | 3.146 x 10⁻² | 0.9998 |

Data sourced from Heyes, W. F. (1982). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION [Doctoral thesis, Liverpool John Moores University]. ljmu.ac.uk

The data indicates that the hydrolysis rate of one of the mono N-oxides (Compound B) is approximately five times greater than that of the parent this compound and the other mono N-oxide (Compound A). ljmu.ac.uk This enhanced rate of hydrolysis for Compound B is suggested to be due to an anchimeric effect involving the ester carbonyl group, which leads to the formation of a stable six-membered transition state. ljmu.ac.uk

Advanced Formulation Science and Drug Delivery Systems

Principles of Depot Formulations for Sustained Release

Depot formulations are designed to provide a slow and sustained release of a drug over an extended period from a localized site of administration, typically via intramuscular or subcutaneous injection. international-pharma.comrcpsych.ac.uk This approach offers several advantages, including improved patient compliance, more consistent plasma drug concentrations, and a reduction in the frequency of administration. uspharmacist.commhmedical.com The core principle of a depot formulation is the creation of a drug reservoir at the injection site from which the active pharmaceutical ingredient (API) is gradually released into systemic circulation. international-pharma.com

The mechanism of drug release from these depots is governed by several factors, including the physicochemical properties of the drug and the vehicle, the formulation's characteristics, and physiological conditions at the injection site. international-pharma.com For oil-based depots, the release process is primarily driven by diffusion and partitioning. international-pharma.cominternational-pharma.com The drug, dissolved or suspended in the oil vehicle, moves from an area of high concentration within the depot to the surrounding aqueous environment of the tissues, where the concentration is lower. international-pharma.cominternational-pharma.com

The choice of the oil vehicle is a critical determinant of the drug release kinetics from a depot formulation. nih.gov Vegetable oils are frequently used as excipients to solubilize highly lipophilic drugs for intramuscular injections, creating a depot for sustained delivery over weeks. pharmaexcipients.compharmaexcipients.com Sesame oil, extracted from the seeds of Sesamum indicum L., is a commonly used vehicle in such formulations, including fluphenazine (B1673473) decanoate (B1226879). mhmedical.compharmaexcipients.comutah.ae

The key properties of sesame oil that make it a suitable vehicle include:

High Solubility for Lipophilic Drugs: Its ability to dissolve lipophilic compounds like fluphenazine dodecanoate (B1226587) is fundamental to creating a stable and effective depot. pharmaexcipients.comutah.ae

Biocompatibility: Sesame oil is generally well-tolerated when administered intramuscularly. utah.ae

Stability: It exhibits good stability, which is essential for the shelf-life of the pharmaceutical product. utah.aepiaingredients.com

Viscosity: The viscosity of the oil influences the rate of drug diffusion and the physical dispersion of the depot at the injection site. international-pharma.comresearchgate.net

The release of the drug from the sesame oil vehicle is governed by the drug's oil-water partition coefficient (Kow). international-pharma.com A higher Kow indicates greater lipophilicity, meaning the drug has a stronger affinity for the oil phase and will partition into the aqueous tissue fluid more slowly, resulting in a more prolonged release. international-pharma.com Conversely, a lower Kow leads to a faster release. international-pharma.com Studies have shown that different oil vehicles can lead to different plasma concentration profiles. For instance, perphenazine (B1679617) decanoate dissolved in sesame oil resulted in more even and lower plasma concentrations compared to a Viscoleo® preparation, highlighting the significant impact of the vehicle on drug kinetics. nih.gov

Once injected, the oil-based formulation forms a depot within the muscle tissue. The release of fluphenazine dodecanoate from this depot is a multi-step process. The primary mechanism is the slow partitioning of the drug from the oil phase into the surrounding interstitial fluid. afjbs.comnih.gov This process is driven by the concentration gradient between the depot and the tissue fluid. international-pharma.comafjbs.com

Several factors influence the rate of partitioning:

Interfacial Area: The surface area of contact between the oil depot and the aqueous tissue fluid is a key determinant of the release rate. nih.gov Spreading of the oil along muscle fibers can increase this interfacial area. nih.gov

Diffusion within the Depot: The drug molecules must first diffuse through the viscous oil vehicle to reach the oil-tissue interface. international-pharma.comresearchgate.net

Clearance from the Injection Site: Besides partitioning, the drug can also be cleared from the injection site through the lymphatic system, where small oil droplets containing the drug may be absorbed. nih.gov

Role of Oil Vehicles (e.g., Sesame Oil) in Drug Release Kinetics

Novel Delivery Systems for this compound

While traditional oil-based depot injections have been effective, research continues to explore novel delivery systems to further enhance controlled release and therapeutic outcomes.

One promising area of research is the development of nanocomposite formulations. researchgate.net These systems utilize nanoparticles to encapsulate the drug, offering a more precise control over the release profile. researchgate.net For fluphenazine, a nanocomposite delivery system can provide a controlled-release treatment, potentially minimizing fluctuations in blood levels. researchgate.net

A study focused on developing a fluphenazine (FZN) nanocomposite using chitosan (B1678972) (CS) and sodium tripolyphosphate (TPP) demonstrated the potential of this technology. researchgate.net The research indicated that FZN was successfully encapsulated within the nanocomposite, and in-vitro studies showed a sustained release pattern over at least five days. researchgate.net

To develop an optimal nanocomposite formulation, researchers employ statistical techniques like Design of Experiments (DoE). scispace.comnih.govtau.ac.il DoE is a powerful methodology for systematically varying multiple formulation and process variables to understand their impact on the final product's characteristics. nih.govtau.ac.il

In the context of the fluphenazine nanocomposite, a mixture-process DoE was used to investigate the influence of input parameters such as the percentage of FZN, chitosan, and sodium tripolyphosphate, as well as the pH. researchgate.net This approach allows for the efficient identification of the optimal combination of these factors to achieve the desired properties of the nanoparticles, such as size and drug loading efficiency. researchgate.netresearchgate.net

Often, the optimization of a drug delivery system involves balancing multiple, often conflicting, objectives. sciepublish.com For instance, one might want to minimize nanoparticle size to enhance tissue penetration while simultaneously maximizing drug loading efficiency. researchgate.net Multiobjective Optimization (MOO) techniques are employed to address such challenges. sciepublish.com

For the fluphenazine nanocomposite, a non-dominated sorting genetic algorithm (NSGA-II) was used as an MOO approach. researchgate.net The objectives were to minimize the nanoparticle size while maximizing the zeta potential (an indicator of stability) and the loading efficiency. researchgate.net This method provides a set of optimal solutions, known as the Pareto front, from which a formulation with the best compromise of properties can be selected. sciepublish.com The study successfully identified an optimized formulation with predicted values of 126.6 nm for size, 18.7 mV for zeta potential, and 91.6% for loading efficiency, which were validated experimentally. researchgate.net

Data Tables

Table 1: Factors and Responses in Fluphenazine Nanocomposite Optimization

| Factor | Type | Description | Response | Objective |

| Fluphenazine (FZN) % | Mixture | Percentage of the drug in the formulation | Nanoparticle Size | Minimize |

| Chitosan (CS) % | Mixture | Percentage of the polymer in the formulation | Zeta Potential (ZP) | Maximize |

| Sodium Tripolyphosphate (TPP) % | Mixture | Percentage of the cross-linker in the formulation | Loading Efficiency (LE%) | Maximize |

| pH | Process | pH of the formulation environment |

This table is based on the research by Abu Sharar et al. researchgate.net

Table 2: Optimized Fluphenazine Nanocomposite Properties

| Property | Predicted Value | Observed Value |

| Size (nm) | 126.6 | Not statistically different from predicted |

| Zeta Potential (mV) | 18.7 | Not statistically different from predicted |

| Loading Efficiency (%) | 91.6 | Not statistically different from predicted |

This table is based on the research by Abu Sharar et al. researchgate.net

Nanocomposite Formulations for Controlled Release

In Vitro Drug Release Kinetics from Nanocomposites

The encapsulation of antipsychotic agents within nanocomposite systems represents a sophisticated strategy to achieve sustained and controlled drug delivery. The in vitro release kinetics of the active moiety from these nanocarriers are a critical determinant of their potential therapeutic efficacy. Detailed studies on fluphenazine-loaded chitosan nanoparticles (FZN-CSNPs) provide significant insights into the release mechanisms governing the liberation of the drug from such polymeric nanocomposites.

Research findings indicate that the in vitro release of fluphenazine from these nanocomposites follows a characteristic biphasic pattern when studied in a phosphate (B84403) buffer saline (PBS) solution at a physiological pH of 7.4. researchgate.net This pattern consists of an initial rapid release phase, often termed a "burst release," followed by a prolonged period of slower, sustained release. researchgate.net

Detailed Research Findings

The initial burst release is attributed to the rapid diffusion of fluphenazine molecules that are adsorbed or weakly bound to the surface of the chitosan nanoparticles. researchgate.net This phase is relatively short-lived. In one study, approximately 35% of the encapsulated fluphenazine was released within the first 60 minutes of the experiment. researchgate.net This initial rapid release can be advantageous in achieving a therapeutic concentration of the drug quickly.

Following the initial burst, the release rate decelerates significantly, entering a sustained phase. This slower, controlled release is governed by the gradual diffusion of the drug from the core of the polymer matrix. researchgate.net The swelling of the chitosan polymer, which leads to the formation of pores, also plays a role in modulating this extended release. researchgate.net The nanocomposite formulation is designed to ensure a steady liberation of the drug over several days. For instance, it has been demonstrated that a complete release of fluphenazine from the nanocomposite would require at least five days, highlighting its potential for long-term therapeutic action. researchgate.net

The cumulative release of fluphenazine from the chitosan nanocomposites has been quantified at various time points, as detailed in the table below.

Interactive Data Table: In Vitro Cumulative Release of Fluphenazine from Chitosan Nanocomposites

| Time | Cumulative Drug Release (%) |

| 60 minutes | 35 |

| Day 1 (24 hours) | 48 |

| Day 2 (48 hours) | 62 |

| Day 3 (72 hours) | 74 |

| Data derived from studies on fluphenazine-loaded chitosan nanocomposites in PBS at pH 7.4. researchgate.net |

This release profile, characterized by an initial burst followed by a slow, sustained phase, is a common feature of drug delivery from chitosan-based nanoparticles and is considered a promising approach for multifunctional drug delivery systems. nih.gov The kinetics of this release can be influenced by various factors, including the composition of the nanocomposite, the drug-to-polymer ratio, and the properties of the release medium. researchgate.net The ultimate goal of such advanced formulations is to maintain a consistent and effective drug concentration over an extended period, thereby improving therapeutic outcomes.

Pharmacodynamic and Molecular Mechanisms of Action

Dopamine (B1211576) Receptor Antagonism

The principal pharmacological action of fluphenazine (B1673473) is its potent antagonism of dopamine receptors, particularly the D2 subtype. patsnap.compatsnap.compatsnap.com This action is central to its effects in managing psychosis. nih.govmentalhealth.com Fluphenazine is classified as a typical, first-generation antipsychotic belonging to the phenothiazine (B1677639) class. patsnap.comwikipedia.orgnih.gov

Fluphenazine exerts its therapeutic effects by blocking post-synaptic D2 dopamine receptors in several key regions of the brain. nih.govwikipedia.orgdrugbank.com This blockade diminishes dopamine-mediated synaptic transmission. patsnap.com The primary areas of action include the mesolimbic and cortical systems, where excessive dopaminergic activity is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. nih.govnih.govdrugbank.com By antagonizing D2 receptors in these pathways, fluphenazine helps to alleviate these symptoms. patsnap.comnih.govpatsnap.com

Additionally, fluphenazine blocks D2 receptors in the basal ganglia and the nigrostriatal pathway. nih.govwikipedia.orgnih.gov Action in the nigrostriatal pathway, which is critical for motor control, is associated with the emergence of extrapyramidal symptoms. patsnap.com The compound also affects the tuberoinfundibular pathway, where D2 receptor blockade can lead to an elevation in prolactin levels. patsnap.comfda.gov

Fluphenazine demonstrates a high affinity for dopamine D2 receptors, which underlies its pharmacological potency. Research has quantified this affinity using the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. Fluphenazine is a potent antagonist at both D1 and D2 receptors, though its affinity for the D2 site is notably higher. caymanchem.comnih.gov

Studies have reported a Ki value for fluphenazine at the D2 receptor of approximately 0.63 nM. caymanchem.com Another study noted an equilibrium dissociation constant (KD), a measure related to affinity, of 0.7 nM for the D2 site, compared to 3.2 nM for the D1 site, confirming its preferential binding to D2 receptors. nih.gov This high potency means that fluphenazine is effective on a milligram-for-milligram basis. fda.gov

Table 1: Binding Affinity of Fluphenazine for Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D1 | 5 | caymanchem.com |

| Dopamine D2 | 0.63 | caymanchem.com |

| Dopamine D3 | 0.11 |

Post-Synaptic D2 Receptor Blockade in Central Nervous System Regions

Activity at Other Neurotransmitter Receptors

Fluphenazine acts as an antagonist at alpha-1 adrenergic receptors. wikipedia.orgnih.govmedscape.com This blockade of alpha-1 receptors inhibits the smooth muscle contraction typically induced by adrenergic agonists. nih.gov This action is associated with peripheral and central effects, including orthostatic hypotension. nih.govcambridge.org

The compound also possesses antagonistic properties at muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype. wikipedia.orgnih.govmolsoft.com Muscarinic receptors are widely distributed in the CNS and are involved in modulating dopamine pathways. psychiatryonline.org The anticholinergic activity of fluphenazine resulting from this blockade can lead to effects such as dry mouth and blurred vision. patsnap.com

Fluphenazine is a potent antagonist of histamine (B1213489) H1 receptors. wikipedia.orgpatsnap.comnih.gov H1 antagonists block the action of histamine at these receptors. wikipedia.org The antihistaminergic action of fluphenazine is linked to its sedative effects. patsnap.com Studies measuring the inhibition of [3H]-mepyramine binding in brain tissue have confirmed that phenothiazines, including fluphenazine, are potent H1 antagonists. nih.gov The reported Ki value for fluphenazine at the H1 receptor is 45 nM. caymanchem.com

Table 2: Binding Affinity of Fluphenazine for Other Neurotransmitter Receptors

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Histamine H1 | 45 | caymanchem.com |

| Serotonin (B10506) 5-HT2A | 17 | caymanchem.com |

| Serotonin 5-HT2 | 2.0 |

Muscarinic M1 Receptor Antagonism

Modulation of Neurotransmitter Pathways

The primary mechanism of action of fluphenazine involves the potent blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. patsnap.compdr.netdrugbank.com This action inhibits the effects of dopamine, a neurotransmitter often found in excess in individuals with certain psychotic disorders. patsnap.compatsnap.com By reducing dopaminergic neurotransmission, fluphenazine helps to alleviate symptoms such as hallucinations and delusions. patsnap.compatsnap.com Fluphenazine has a high affinity for D2 receptors, even greater than that of the endogenous ligand, dopamine, and it dissociates from these receptors slowly. oup.comoup.comveteriankey.com This strong and prolonged binding is central to its antipsychotic efficacy. oup.comoup.com

In addition to its primary action on D2 receptors, fluphenazine also antagonizes D1 dopamine receptors. drugbank.commedscape.com The blockade of dopamine receptors extends to other pathways as well, including the nigrostriatal, tuberoinfundibular, and chemoreceptor trigger zone pathways, which can account for some of its other effects. pdr.netmedchemexpress.com

Furthermore, fluphenazine demonstrates affinity for and blocks alpha-1 adrenergic receptors. pdr.netwikipedia.org This action can lead to effects such as sedation and muscle relaxation. pdr.net The compound also has weak anticholinergic effects due to its blockade of muscarinic M1 receptors and antihistaminic properties through its action on H1 receptors. pdr.netwikipedia.org

The table below summarizes the binding affinities of fluphenazine for various neurotransmitter receptors. The Ki value represents the dissociation constant, with a smaller value indicating a stronger binding affinity.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | 0.2 |

| Dopamine D3 | 0.11 |

| Serotonin 5-HT2A | 2.0 |

| Serotonin 5-HT6 | 15.8 |

| Serotonin 5-HT7 | 7.9 |

This table presents data on fluphenazine, the active metabolite of fluphenazine dodecanoate (B1226587).

Pharmacokinetic Investigations in Preclinical Models

Absorption Kinetics and Release from Depot Formulations

Following intramuscular administration, fluphenazine (B1673473) decanoate (B1226879), formulated in a sesame oil vehicle, diffuses gradually from the injection site. ivis.org The absorption from this depot is a slow process, with peak plasma concentrations of fluphenazine occurring within 24 hours. The rate-limiting step in its bioavailability is the release of the ester from the oily vehicle.

Ester Hydrolysis to Active Fluphenazine by Blood Esterases

Fluphenazine dodecanoate (B1226587) is a prodrug that requires bioactivation through hydrolysis of its ester bond to release the pharmacologically active fluphenazine. washington.edu This hydrolysis is primarily carried out by esterase enzymes present in the blood and various tissues. ivis.orgwashington.edu While the hydrolysis is slow at the intramuscular injection site, likely due to the protective effect of the oil vehicle, it occurs more readily once the compound enters the lymphatic system and bloodstream. ivis.org Studies have shown that butyrylcholinesterase (BChE) and human serum albumin (HSA) in plasma, as well as carboxylesterase (CES) isozymes in tissues like the liver, are responsible for this hydrolytic conversion. researchgate.net Notably, the rate of hydrolysis for fluphenazine decanoate is slower compared to other esters like fluphenazine enanthate, which contributes to its longer duration of action. researchgate.net There is no evidence to suggest the presence of the intact ester in plasma, urine, or feces, indicating complete hydrolysis in the body. nih.gov

"Flip-Flop" Kinetics in Long-Acting Injectables

The pharmacokinetics of fluphenazine decanoate are described by a "flip-flop" kinetic model. nih.gov In this model, the rate of absorption from the depot injection site is significantly slower than the rate of elimination of the active drug, fluphenazine. nih.gov Consequently, the apparent half-life of the drug is determined by its slow absorption phase rather than its elimination phase. mdpi.com This prolonged absorption leads to a sustained therapeutic concentration of fluphenazine in the plasma over an extended period. nih.gov The apparent half-life after a single injection ranges from 6.8 to 9.6 days, which can extend to 14.3 days with multiple injections as steady-state concentrations are approached. ivis.org

Distribution Characteristics

Once hydrolyzed to the active fluphenazine, the drug is widely distributed throughout the body.

Blood-Brain Barrier Permeability

Fluphenazine is known to cross the blood-brain barrier. fda.gov.phnih.gov Animal models have been utilized to study its distribution into the brain following administration of its long-acting esters. nih.gov As a lipophilic compound, fluphenazine accumulates in the brain and other tissues with high blood supply. ivis.org

Tissue Distribution Patterns

Preclinical studies in animal models, such as rats, have been conducted to understand the tissue distribution of fluphenazine after the administration of its decanoate ester. nih.gov These antipsychotic drugs are highly lipophilic and tend to be highly bound to membranes and proteins, leading to accumulation in tissues like the brain and lungs. ivis.org Fluphenazine is also distributed into breast milk.

Metabolic Pathways and Metabolite Identification

Fluphenazine undergoes extensive metabolism, primarily in the liver. The metabolic fate has been investigated in various preclinical models. nih.gov In humans, the main metabolic pathways for phenothiazines like fluphenazine include glucuronidation, ketone reduction, oxidative N-dealkylation, and the formation of pyridinium (B92312) metabolites. europa.eu Cytochrome P450 enzymes, specifically CYP2D6, are involved in its metabolism. nafdac.gov.ngdrugbank.com

Identified metabolites of fluphenazine include fluphenazine sulfoxide (B87167) and 7-hydroxyfluphenazine (B30106), which are excreted in the urine and feces along with the unchanged drug and conjugated metabolites. fda.gov.ph In vitro studies have also pointed to the involvement of CYP1A2 in its metabolism. drugbank.com The metabolites are not considered to contribute significantly to the drug's primary antipsychotic activity. basicmedicalkey.com

Sulfoxidation as a Metabolic Route

Excretion Routes and Elimination Dynamics

Following its gradual release from the depot injection and subsequent metabolism, fluphenazine and its metabolites are eliminated from the body through multiple routes. The primary pathways for excretion are via the urine and feces. drugs.comnih.gov

Unchanged fluphenazine, along with its metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine, have been identified in both fecal and urinary excretions. drugs.commedcentral.com These metabolites can also be present in conjugated forms in the urine. drugs.commedcentral.com The elimination half-life of fluphenazine after administration of the decanoate ester is considerably longer than that of the oral hydrochloride form, with studies reporting a range of approximately 7 to 10 days, and in some cases up to 14 days. nih.govmedscape.com This prolonged half-life is a key feature of the long-acting formulation, as the rate of elimination is determined by the slow absorption from the injection site, a phenomenon known as "flip-flop kinetics". psychiatrist.com

Pharmacokinetic Comparisons with Related Fluphenazine Esters

Fluphenazine has been formulated into different ester preparations to achieve long-acting effects, primarily the decanoate and enanthate esters.

Fluphenazine Decanoate vs. Fluphenazine Enanthate: Both are long-acting injectable formulations, but they exhibit some pharmacokinetic differences. Studies suggest that fluphenazine decanoate may have a longer duration of action and potentially fewer side effects compared to the enanthate formulation. clinmedjournals.org While both are effective, more clinical data is available for the decanoate ester. nih.gov Some comparative studies have found no significant difference in relapse rates between the two esters. nih.gov However, pharmacokinetic studies have shown that both formulations can cause initial spikes in plasma levels after administration. nih.gov

Long-Acting Esters vs. Oral Fluphenazine: The primary pharmacokinetic difference lies in the rate of absorption and elimination half-life. Oral fluphenazine has a much shorter half-life (around 15 hours) compared to the decanoate ester (7-10 days). psychiatrist.comwikipedia.org Long-acting injections avoid first-pass metabolism in the liver, which can lead to greater bioavailability. psychiatrist.com However, the initial rapid rise in plasma levels after a decanoate injection has been associated with a higher incidence of certain side effects compared to oral administration in some studies. psychiatrist.comnih.gov

Table 2: Pharmacokinetic Comparison of Fluphenazine Formulations

| Parameter | Fluphenazine Dodecanoate (Decanoate) | Fluphenazine Enanthate | Oral Fluphenazine (Hydrochloride) |

|---|---|---|---|

| Administration Route | Intramuscular/Subcutaneous drugs.com | Intramuscular | Oral |

| Apparent Half-Life | ~7-14 days nih.govmedscape.com | Generally shorter than decanoate | ~15 hours psychiatrist.comwikipedia.org |

| Peak Plasma Levels | Initial spike within 24 hours nih.govpsychiatrist.com | Initial spike post-injection nih.gov | Reached within hours nih.gov |

| Metabolism | Hydrolysis to fluphenazine, then hepatic nafdac.gov.ng | Hydrolysis to fluphenazine, then hepatic | Hepatic first-pass metabolism psychiatrist.com |

Preclinical Research Models and in Vitro Studies

In Vivo Animal Models for Pharmacological Research

In vivo animal models are crucial for understanding the pharmacological profile of fluphenazine (B1673473) dodecanoate (B1226587). These studies primarily utilize rodents and primates to investigate the compound's effects on the central nervous system, particularly its interaction with dopamine (B1211576) pathways.

Rodent models have been instrumental in elucidating the mechanisms by which fluphenazine dodecanoate modulates dopaminergic neurotransmission. psychiatry.runih.gov

This compound has been shown to antagonize the behavioral effects induced by amphetamine, a compound known to stimulate dopamine release. psychiatry.runih.gov In male Sprague-Dawley rats, a single injection of this compound counteracted the effects of acute d-amphetamine administration for a period ranging from 4 to 28 days. psychiatry.runih.gov The duration of this antagonism was dependent on the dose of this compound administered. psychiatry.runih.gov The antagonism was observed across different behavioral parameters, including locomotion, rearing, and sniffing, with locomotion and rearing being affected for a longer duration than sniffing. psychiatry.runih.gov For instance, normal locomotor response to amphetamine returned at day 12 for a lower dose and at day 28 for a higher dose of this compound. psychiatry.runih.gov Interestingly, a supersensitive locomotor response to amphetamine was observed at days 20 and 24 in the lower dose group, a phenomenon not seen at the higher dose or in other behavioral measures. psychiatry.runih.gov

Table 1: Duration of Antagonism of Amphetamine-Induced Behaviors by this compound in Rats. psychiatry.runih.gov

| Behavioral Parameter | Duration of Antagonism (Lower Dose) | Duration of Antagonism (Higher Dose) |

|---|---|---|

| Locomotion | 12 days | 28 days |

| Rearing | Longer than sniffing | Longer than sniffing |

| Sniffing | Shorter duration | Shorter duration |

The tuberoinfundibular dopamine pathway plays a key role in regulating prolactin secretion from the pituitary gland. This compound, by blocking dopamine receptors in this pathway, leads to a significant increase in serum prolactin levels. psychiatry.runih.govresearchgate.netresearchgate.net In male Sprague-Dawley rats, administration of this compound resulted in a prompt and marked elevation of serum prolactin. psychiatry.runih.gov This effect was observed as early as 6 hours post-injection. psychiatry.ru However, the duration of this hyperprolactinemia was shorter than the behavioral effects, with prolactin levels returning to the normal range by day 4 in the lower dose group and by day 14 in the higher dose group. psychiatry.runih.gov Studies in adult male rats have also demonstrated that chronic administration of this compound leads to hyperprolactinemia, which is associated with a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.netcaymanchem.com

Table 2: Time Course of Serum Prolactin Level Normalization after this compound Administration in Rats. psychiatry.runih.gov

| Dose Group | Time to Prolactin Normalization |

|---|---|

| Lower Dose | 4 days |

| Higher Dose | 14 days |

The antipsychotic effects of drugs like fluphenazine are largely attributed to their action on the nigrostriatal and mesolimbic dopamine systems. psychiatry.runih.gov Amphetamine-induced stereotyped behaviors in rodents, such as sniffing, rearing, and locomotion, are considered to be mediated by the stimulation of dopamine receptors in these pathways. psychiatry.ru Research indicates that this compound antagonizes these behaviors, suggesting its modulatory effect on the nigrostriatal and/or mesolimbic systems. psychiatry.ru Furthermore, studies on rat brain catecholamine turnover have shown that this compound significantly increases dopamine turnover, with prolonged effects observed compared to its shorter-acting counterpart, fluphenazine-2HCl. nih.gov This indicates a sustained impact on dopamine metabolism within these critical brain regions. nih.gov

Non-human primate models offer a valuable platform for studying the long-term consequences of antipsychotic treatment on dopaminergic sensitivity, providing data that is more translatable to human conditions.

Studies in Cebus apella monkeys have investigated the effects of long-term exposure to fluphenazine decanoate (B1226879) on behavioral responses to dopamine agonists like amphetamine and apomorphine. nih.govresearchgate.net Sixty-one weeks after a 48-week treatment period with fluphenazine decanoate, monkeys showed an increased sensitivity to these dopamine agonists. nih.govresearchgate.net Specifically, the fluphenazine-treated group exhibited a greater induction of stereotypic behavior when challenged with the agonists. nih.govresearchgate.net Additionally, these animals displayed a greater decrease in aggressiveness and a smaller decrease in self- and environment-directed behaviors compared to the placebo group. nih.govresearchgate.net These findings suggest that prolonged exposure to fluphenazine decanoate can lead to a state of heightened dopaminergic sensitivity. nih.govresearchgate.net

Table 3: Behavioral Changes in Cebus apella Monkeys Following Long-Term Fluphenazine Decanoate Exposure and Dopamine Agonist Challenge. nih.govresearchgate.net

| Behavioral Variable | Observation in Fluphenazine-Treated Group |

|---|---|

| Stereotypic Behavior | Greater induction by dopamine agonists |

| Aggressiveness | Greater decrease |

| Self- and Environment-Directed Behaviors | Smaller decrease |

| Normal Locomotion | No significant difference |

| Affiliation | No significant difference |

Effects on Tuberoinfundibular-Pituitary Dopamine System (e.g., Prolactin Changes)

Induction of Pharmacological Models of Dyskinesia in Rodents

This compound has been utilized to create animal models of tardive dyskinesia, a significant side effect of long-term antipsychotic use. fda.gov Chronic administration to rats induces spontaneous vacuous chewing movements and jaw tremors. medchemexpress.com These abnormal oral movements serve as a key feature in pharmacological models of this human movement disorder. medchemexpress.com

One study noted that after six months of treatment with fluphenazine decanoate, rats exhibited the emergence of apomorphine-induced 'vacuous chewing'. psychiatry.ru This phenomenon is considered to be illustrative of the pathophysiology of tardive dyskinesia. psychiatry.ru Another investigation found that fluphenazine decanoate induces random mouth movements in rats, which can be reversed by dopamine receptor antagonists like raclopride (B1662589) and SCH 23390. caymanchem.com The risk and likelihood of irreversible dyskinesia are thought to increase with the duration and total cumulative dose of the neuroleptic drug. fda.gov

Table 1: Effects of this compound in Rodent Dyskinesia Models

| Animal Model | Administration Details | Observed Effects | Citation |

|---|---|---|---|

| Male Sprague-Dawley rats | 25 mg/kg, i.m., every 3 weeks for 24 weeks | Spontaneous vacuous chewing movements and jaw tremor. | medchemexpress.com |

| Rats | Chronic administration | Induces random mouth movements. | caymanchem.com |

| Adult male Sprague-Dawley rats | 0.2 ml (25 mg/ml), i.m., at 2-3 week intervals for 6 months | Emergence of apomorphine-induced 'vacuous chewing'. | psychiatry.ru |

Reproductive System Effects in Male Rodents

Studies in adult male rats have demonstrated that fluphenazine decanoate can impact the reproductive system. Administration has been shown to induce hyperprolactinemia, which is an increase in serum prolactin levels, alongside a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). medchemexpress.comcaymanchem.comnih.gov This hormonal imbalance occurs without affecting serum testosterone (B1683101) or estradiol (B170435) levels. nih.gov

The consequences of these hormonal changes include a reduction in fertility. nih.gov While sperm counts and motility may not be affected, there are apparent morphological changes in the acrosome, enhanced chromatin decondensation in vitro, and DNA denaturation. nih.gov These factors likely contribute to a reduced litter size. caymanchem.comnih.gov Interestingly, the weights of the testes, epididymides, seminal vesicles, and ventral prostate remain unaffected. nih.govresearchgate.net However, testicular histology has shown sloughing, indicating sensitivity to FSH deficiency. nih.govresearchgate.net

Table 2: Reproductive Effects of this compound in Male Rats

| Parameter | Dosage | Duration | Finding | Citation |

|---|---|---|---|---|

| Serum Prolactin | 1-3 mg/kg/day, s.c. | 60 days | Significantly increased. | medchemexpress.comnih.gov |

| Serum LH and FSH | 1-3 mg/kg/day, s.c. | 60 days | Significantly decreased. | medchemexpress.comnih.gov |

| Serum Testosterone & Estradiol | 1-3 mg/kg/day, s.c. | 60 days | No effect. | nih.gov |

| Fertility Index & Litter Size | 2-3 mg/kg/day, s.c. | 60 days | Significantly reduced. | nih.gov |

| Sperm Morphology | 1-3 mg/kg/day, s.c. | 60 days | Acrosome changes, enhanced chromatin decondensation, DNA denaturation. | nih.gov |

| Testicular Histology | 1-3 mg/kg/day, s.c. | 60 days | Sloughing observed. | nih.gov |

Cross-Species Pharmacokinetic Investigations (e.g., Canine Models)

Pharmacokinetic studies in canine models have been crucial for understanding the absorption, distribution, and elimination of this compound. Following intramuscular administration in sesame oil, the prodrug is slowly released from the injection site. nih.gov The rate-limiting step appears to be the slow partitioning of the prodrug out of the oil vehicle at the injection site and in proximal lymph nodes. nih.gov

One study in beagle dogs found that after a single intramuscular dose, the apparent half-life of the active fluphenazine was 9.7 days. nih.gov Another comparative study in dogs demonstrated that the release of fluphenazine from the decanoate ester was less than half the rate of the enanthate ester. oup.comnih.gov Specifically, the time to reach maximum plasma concentrations of radioactivity was 10.6 days for the decanoate ester compared to 3.8 days for the enanthate ester. nih.gov After 35 days, a higher percentage of the decanoate dose remained at the injection site compared to the enanthate ester. nih.gov

Table 3: Comparative Pharmacokinetics of Fluphenazine Esters in Dogs

| Parameter | Fluphenazine Decanoate | Fluphenazine Enanthate | Citation |

|---|---|---|---|

| Time to Max Plasma Concentration | 10.6 +/- 1.1 days | 3.8 +/- 0.5 days | nih.gov |

| Max Plasma Concentration (radioactivity) | 11.1 +/- 1.2 ng/ml | 16.7 +/- 1.1 ng/ml | nih.gov |

| Time for 50% Dose Excretion | 22.6 +/- 4.4 days | 7.8 +/- 0.5 days | nih.gov |

| % Dose at Injection Site (Day 35) | 18.6 +/- 5.7% | 4.6 +/- 1.6% | nih.gov |

In Vitro Cellular and Molecular Studies

Receptor Binding Profile Characterization

Fluphenazine, the active metabolite of this compound, exerts its effects by interacting with various neurotransmitter receptors. wikipedia.org Its primary mechanism is the potent antagonism of dopamine D2 receptors. patsnap.commedchemexpress.com It also demonstrates high affinity for dopamine D1, D3, and serotonin (B10506) 5-HT2, 5-HT6, and 5-HT7 receptors. caymanchem.comdrugbank.com The binding affinity (Ki) values indicate the strength of the drug's interaction with the receptor, with lower values signifying stronger binding. wikipedia.org

Fluphenazine also blocks α1 adrenergic, muscarinic M1, and histaminergic H1 receptors. wikipedia.org This broad receptor binding profile explains its therapeutic effects and some of its side effects. wikipedia.org

Table 4: Receptor Binding Affinities (Ki, nM) of Fluphenazine

| Receptor | Ki (nM) | Citation |

|---|---|---|

| Dopamine D2 | 0.2 | |

| Dopamine D3 | 0.11 | |

| Serotonin 5-HT2 | 2.0 | |

| Serotonin 5-HT6 | 15.8 | |

| Serotonin 5-HT7 | 7.9 |

Antiprotozoal Activity in Cellular Cultures

In vitro studies have revealed that fluphenazine possesses activity against certain protozoa. Specifically, fluphenazine decanoate has shown activity against Toxoplasma gondii in human fibroblast cell cultures, with a reported IC50 value of 1.7 µM. medchemexpress.commedchemexpress.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This finding suggests a potential secondary pharmacological action of the compound beyond its primary use in psychiatry.

Impact on Apoptosis in Genotoxically Damaged Lymphocyte Cultures

Research has explored the effects of fluphenazine analogues on apoptosis, or programmed cell death, particularly in the context of cellular damage. One study found that a newly synthesized analogue of fluphenazine enhanced apoptosis in genotoxically damaged lymphocyte cultures by 35% more than fluphenazine itself. nih.gov This pro-apoptotic activity was suggested to be specific to damaged cells, as no significant effect was observed in undamaged lymphocytes. nih.gov The mechanism for this may involve the stimulation of acidic sphingomyelinase and an increase in caspase-3 activity. nih.gov These findings point towards a potential role in cancer chemoprevention, where inducing apoptosis in damaged cells is a desired outcome. nih.govresearchgate.net

Research on Proteotoxicity Reduction in Model Organisms

Preclinical research utilizing model organisms has been instrumental in elucidating the potential of fluphenazine, the active moiety of this compound, in mitigating cellular damage caused by toxic protein accumulation, a condition known as proteotoxicity. These studies span different models of human diseases characterized by protein aggregation, such as alpha-1-antitrypsin (AAT) deficiency and Alzheimer's disease.

Findings in Caenorhabditis elegans and Mammalian Models of AAT Deficiency

Alpha-1-antitrypsin deficiency (ATD) is a genetic disorder where a mutant secretory protein, referred to as ATZ, accumulates in the endoplasmic reticulum of liver cells, leading to proteotoxicity, hepatic fibrosis, and an increased risk of hepatocellular carcinoma. nih.govresearchgate.net In a high-content drug screen using a C. elegans model of ATD, fluphenazine was identified as a compound that effectively reduced the intracellular accumulation of the mutant ATZ protein. nih.govresearchgate.net

Further investigation revealed that fluphenazine reverses the phenotypic consequences of ATZ accumulation in the C. elegans model. nih.gov The mechanism underlying this effect is linked to the enhancement of autophagy, a cellular process for degrading and recycling cellular components. nih.govresearchgate.net Studies in C. elegans expressing a fluorescent marker for autophagosomes (mCherry::LGG-1) showed that treatment with fluphenazine led to a nearly twofold increase in the number of these structures, indicating heightened autophagic activity. researchgate.net

Findings in a C. elegans Model of Alzheimer's Disease

The potential of fluphenazine to combat proteotoxicity has also been explored in the context of Alzheimer's disease. biorxiv.orgbiorxiv.org Using a C. elegans model (GMC101) that expresses human amyloid-beta 1-42 (Aß1-42) peptide, which leads to age-progressive paralysis due to proteotoxicity, researchers tested fluphenazine's effects. biorxiv.orgbiorxiv.org

Table 1: Summary of Fluphenazine Research in Proteotoxicity Models

| Model Organism/System | Disease Modeled | Toxic Protein | Key Findings with Fluphenazine Treatment | Reference |

|---|---|---|---|---|

| C. elegans | Alpha-1-Antitrypsin Deficiency (ATD) | Mutant Alpha-1-Antitrypsin (ATZ) | Reduced intracellular ATZ accumulation; Reversed toxic phenotypes; Increased number of autophagosomes. | nih.govresearchgate.net |

| Mammalian Cell Lines | Alpha-1-Antitrypsin Deficiency (ATD) | Mutant Alpha-1-Antitrypsin (ATZ) | Enhanced rate of intracellular ATZ degradation; Reduced cellular ATZ load. | nih.gov |

| PiZ Mouse Model | Alpha-1-Antitrypsin Deficiency (ATD) | Mutant Alpha-1-Antitrypsin (ATZ) | Reduced ATZ accumulation in the liver; Decreased hepatic fibrosis. | nih.govresearchgate.net |

| C. elegans (GMC101) | Alzheimer's Disease | Amyloid-Beta 1-42 (Aß1-42) | Delayed paralysis; Reduced amyloid-beta aggregate accumulation; Reduced total Aß1-42 protein levels. | biorxiv.orgbiorxiv.org |

Analytical Methodologies for Quantification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a rapid, sensitive, and highly specific method for the detection and quantification of fluphenazine (B1673473) in biological samples such as equine serum. oup.comoup.com This technique offers significant advantages, including low limits of detection in the picogram range, making it suitable for screening, confirmation, and quantification of the drug. oup.comoup.com

Method Development and Validation Parameters

The development and validation of an LC-MS/MS method for fluphenazine quantification involves several key parameters to ensure the reliability of the results. oup.comoup.com These parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, and bias.

A study on the quantification of fluphenazine in equine serum established an LOD of 0.05 ng/mL and a lower limit of quantitation (LLOQ) of 0.1 ng/mL. oup.comresearchgate.net The method demonstrated linearity over a concentration range of 0.1 to 5 ng/mL. oup.com Precision was assessed through replicate quality control samples, yielding values of 27.2% at 0.2 ng/mL and 18.1% at 2 ng/mL. oup.comresearchgate.net The bias was determined to be 0.55% at the 0.2 ng/mL level and 3.66% at the 2 ng/mL level. oup.comresearchgate.net Stability tests confirmed that fluphenazine remains stable in both unextracted and processed samples, including after undergoing up to three freeze-thaw cycles. oup.comresearchgate.net

Another LC-MS/MS method for the simultaneous detection of several antipsychotic drugs, including fluphenazine, in serum and plasma reported an analytical measurement range of 0.2 to 12.0 ng/mL for fluphenazine. nih.gov The intra-assay and inter-assay imprecision (CV) for this method were less than 15% at two different concentrations. nih.gov

| Validation Parameter | Fluphenazine in Equine Serum | Fluphenazine in Human Serum/Plasma |

| Limit of Detection (LOD) | 0.05 ng/mL oup.comresearchgate.net | - |

| Limit of Quantitation (LOQ) | 0.1 ng/mL oup.comresearchgate.net | 0.5 ng/mL kobv.de |

| Linearity Range | 0.1 - 5 ng/mL oup.com | 0.2 - 12.0 ng/mL nih.gov |

| Precision (CV%) | 27.2% (at 0.2 ng/mL), 18.1% (at 2 ng/mL) oup.comresearchgate.net | < 15% nih.gov |

| Bias | 0.55% (at 0.2 ng/mL), 3.66% (at 2 ng/mL) oup.comresearchgate.net | - |

This table summarizes key validation parameters for LC-MS/MS methods used to quantify fluphenazine in different biological matrices.

Use of Internal Standards in LC-MS/MS Quantification

The use of an internal standard is a critical component of quantitative LC-MS/MS analysis to correct for variations in extraction efficiency and ionization efficiency, thereby improving the accuracy of the results. oup.com Due to its structural similarity to fluphenazine, perphenazine (B1679617) is often chosen as the internal standard in these assays. oup.comresearchgate.net Deuterated analogs of other compounds, such as imipramine-d3, have also been utilized. nih.gov Fluphenazine-D8 dihydrochloride (B599025) is a commercially available deuterium-labeled analog of fluphenazine specifically designed for use as an internal standard in analytical and pharmacokinetic research. veeprho.com

High-Performance Liquid Chromatography (HPLC) with Coulometric Detection

High-performance liquid chromatography (HPLC) with coulometric detection is another highly sensitive and specific method developed for the analysis of fluphenazine and its prodrug, fluphenazine decanoate (B1226879), in plasma. psychiatry.ru This technique is particularly valuable for its ability to simultaneously measure both the parent drug and its active ester form. psychiatry.runcpz.ru

Simultaneous Measurement of Fluphenazine Dodecanoate (B1226587) and its Active Metabolite

A significant advantage of HPLC with coulometric detection is its capacity for the simultaneous determination of fluphenazine decanoate and fluphenazine in a single analytical run. psychiatry.ru One such developed method reported a detection limit of 0.1 ng/mL and a limit of quantitation of 0.25 ng/mL for both analytes in plasma. psychiatry.ru The standard curves for this method were linear over a concentration range of 0.25 to 10 ng/mL, with coefficients of variation below 10%. psychiatry.ru The assay demonstrated good specificity, with known metabolites like 7-hydroxyfluphenazine (B30106) and fluphenazine sulfoxide (B87167) not interfering with the chromatography of either fluphenazine or fluphenazine decanoate. psychiatry.ru An even more sensitive HPLC method with coulometric detection for fluphenazine alone reported a detection limit of 10 pg/mL in plasma, with linearity from 25 to 1,000 pg/mL. nih.gov

| Analyte | Detection Limit | Quantitation Limit | Linearity Range | Coefficient of Variation |

| Fluphenazine Decanoate | 0.1 ng/mL psychiatry.ru | 0.25 ng/mL psychiatry.ru | 0.25 - 10 ng/mL psychiatry.ru | <10% psychiatry.ru |

| Fluphenazine | 0.1 ng/mL psychiatry.ru | 0.25 ng/mL psychiatry.ru | 0.25 - 10 ng/mL psychiatry.ru | <10% psychiatry.ru |

| Fluphenazine (Ultrasensitive method) | 10 pg/mL nih.gov | 25 pg/mL nih.gov | 25 - 1,000 pg/mL nih.gov | <5% nih.gov |

This table presents the performance characteristics of HPLC methods with coulometric detection for the analysis of fluphenazine and its decanoate ester.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method that has been utilized to determine the steady-state pharmacokinetic parameters of fluphenazine following the administration of fluphenazine decanoate. nih.govnih.gov This technique is capable of measuring fluphenazine concentrations in plasma with a high degree of accuracy. In one study, steady-state plasma concentrations of fluphenazine ranged from undetectable (< 0.1 ng/ml) to 27.9 ng/ml, with a median of 0.5 ng/ml. nih.gov Another study using a sensitive gas-liquid chromatographic (GLC) assay with a nitrogen detector replicated the finding of a sharp initial plasma peak within 24 hours after injection, followed by a low but stable plasma level. researchgate.net However, a limitation noted with the GLC method was that fluphenazine was undetectable in about half of the samples two weeks post-injection. researchgate.net

Radioimmunoassay (RIA) for Fluphenazine and Metabolites

Radioimmunoassay (RIA) is a sensitive technique that has been developed for the quantification of fluphenazine and its metabolites in biological fluids. escholarship.org An RIA was developed that could detect as little as 160 pg of fluphenazine. escholarship.org This method demonstrated the ability to quantify not only fluphenazine but also its esters, fluphenazine enanthate and fluphenazine decanoate, as well as related phenothiazine (B1677639) drugs. escholarship.org

A key aspect of RIA is the specificity of the antiserum. In one study, antibodies were produced that were immunodominantly directed towards the phenothiazine heterocyclic nucleus, allowing for the detection of various metabolites. escholarship.org However, a significant consideration with RIA is the potential for cross-reactivity. For instance, an RIA developed for fluphenazine was found to cross-react with several metabolites, including 7-hydroxyfluphenazine and fluphenazine-mono-n-oxide. ncpz.ru While this can be a limitation when specific quantification of the parent drug is required, it can be advantageous when assessing the total serological activity, which includes metabolites. escholarship.orgncpz.ru To overcome the lack of differentiation between the drug and its serologically reactive metabolites, RIA has been used in conjunction with HPLC. escholarship.org

Sample Preparation and Stability Considerations

The process of preparing a biological sample, such as plasma or serum, for analysis is a critical step that can influence the accuracy and precision of the results. oup.com Sample preparation for fluphenazine analysis often involves liquid-liquid extraction to isolate the analyte from complex biological components. oup.com For instance, a validated method for equine serum involves adding a potassium carbonate solution, followed by extraction with methyl tert-butyl ether (MTBE). oup.com After mixing and centrifugation, the organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in a solution suitable for injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. oup.com

Given the low concentrations often encountered in biological samples, establishing the stability of the analyte during collection, storage, and processing is paramount to ensure that the measured concentration accurately reflects the concentration at the time of sampling. oup.compsychiatry.ru Stability assessments typically investigate the analyte's integrity in various states: in the original biological matrix (unextracted), after extraction and processing, and following repeated freeze-thaw cycles. oup.comoup.com

Research has demonstrated that both fluphenazine and its prodrug, fluphenazine dodecanoate, exhibit stability in biological samples under specific storage conditions. psychiatry.ruoup.com A study assessing the stability of this compound and fluphenazine in plasma stored at -20°C found that both compounds remained stable for up to one month. psychiatry.ru In this analysis, plasma samples spiked with 0.50 ng/mL of each compound were analyzed at intervals over 30 days. psychiatry.ru The results showed minimal degradation, with the mean concentration of this compound measured at 0.498 ng/mL and fluphenazine at 0.484 ng/mL over the 30-day period. psychiatry.ru

The stability of the analyte after the extraction process is also a crucial consideration. In one study, processed samples of equine serum spiked with fluphenazine were left at room temperature for 48 hours before analysis. oup.comoup.com When compared to freshly prepared samples, the peak areas of the stored processed samples were found to be 90% of the immediate analysis group, indicating a high degree of stability in the processed state over a 48-hour period at room temperature. oup.com

Table 1: Stability of Fluphenazine and this compound in Biological Samples

| Compound | Matrix | Storage Condition | Duration | Initial Concentration | Mean Recovered Concentration / Peak Area | Source |

|---|---|---|---|---|---|---|

| This compound | Plasma | -20°C (Unextracted) | 30 days | 0.50 ng/mL | 0.498 ng/mL | psychiatry.ru |

| Fluphenazine | Plasma | -20°C (Unextracted) | 30 days | 0.50 ng/mL | 0.484 ng/mL | psychiatry.ru |

| Fluphenazine | Equine Serum | Room Temperature (Processed) | 48 hours | 2 ng/mL | 90% of control peak area | oup.com |

Biological samples are frequently subjected to freezing and thawing, particularly when stored for extended periods or when repeat analyses are necessary. These freeze-thaw cycles can potentially degrade analytes and compromise sample integrity. Validation studies for analytical methods therefore routinely include an evaluation of freeze-thaw stability. oup.comnih.gov

One validation study for fluphenazine in equine serum specifically investigated this effect. oup.com Blank serum samples were spiked with fluphenazine at a concentration of 2 ng/mL, frozen at -20°C for 48 hours, and then thawed at room temperature. oup.comoup.com This cycle was repeated two more times for a total of three freeze-thaw cycles. oup.com The analysis demonstrated that fluphenazine is stable under these conditions. oup.comoup.comnih.govresearchgate.net However, a quantitative comparison of the peak areas from samples subjected to three freeze-thaw cycles showed they were, on average, 72% of the peak areas from freshly spiked and immediately analyzed samples. oup.com This indicates that while the compound is considered stable, some loss may occur, a factor that must be accounted for in the analytical method's validation and error assessment. oup.comoup.com

Table 2: Effect of Freeze-Thaw Cycles on Fluphenazine Stability in Equine Serum

| Analyte | Matrix | Test Condition | Storage Temperature | Result (Peak Area vs. Control) | Source |

|---|---|---|---|---|---|

| Fluphenazine | Equine Serum | Three freeze-thaw cycles | -20°C | 72% of control | oup.com |

Q & A

Q. How can longitudinal studies improve understanding of Fluphenazine decanoate’s impact on metabolic parameters?

- Methodological Answer: Design 5-year cohort studies with biannual metabolic profiling (e.g., HbA1c, lipid panels). Use propensity score matching to control for confounders like diet and concomitant medications. Link electronic health records to capture real-world data on weight gain and diabetes incidence .

Data Contradictions and Analytical Approaches

- Relapse Rate Discrepancies : Shorter trials (6–12 months) show no difference between decanoate and oral agents (RR 1.46), while 2-year trials report significant relapse reduction (RR 0.35) .

- Resolution: Stratify analyses by follow-up duration and adherence rates (e.g., pill counts vs. injection logs).

- EPS Heterogeneity : Variability in EPS reporting scales (e.g., Simpson-Angus vs. UKU) affects pooled estimates.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.